
Cyclopentane, 1,1'-(3-(2-cyclopentylethylidene)-1,5-pentanediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentane, 1,1’-(3-(2-cyclopentylethylidene)-1,5-pentanediyl)bis- is a complex organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound is characterized by its unique structure, which includes two cyclopentane rings connected by a pentanediyl bridge with an ethylidene group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane, 1,1’-(3-(2-cyclopentylethylidene)-1,5-pentanediyl)bis- typically involves the catalytic reductive cocyclooligomerization of enones and carbene equivalents. This process is promoted by a (quinox)Ni catalyst and uses CH₂Cl₂/Zn as the C₁ component . The reaction conditions are carefully controlled to ensure the formation of the desired cyclopentane derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of advanced catalytic systems and precise reaction conditions to achieve high yields and purity. The process may involve multiple steps, including the preparation of intermediate compounds and their subsequent cyclization.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentane, 1,1’-(3-(2-cyclopentylethylidene)-1,5-pentanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce more saturated cyclopentane derivatives.
Applications De Recherche Scientifique
Cyclopentane, 1,1’-(3-(2-cyclopentylethylidene)-1,5-pentanediyl)bis- has several scientific research applications, including:
Chemistry: Used as a model compound to study cycloalkane reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a building block for complex organic compounds.
Mécanisme D'action
The mechanism of action of cyclopentane, 1,1’-(3-(2-cyclopentylethylidene)-1,5-pentanediyl)bis- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane: A simpler cycloalkane with a single ring structure.
Cyclohexane: Another cycloalkane with a six-membered ring.
Cyclooctane: A larger cycloalkane with an eight-membered ring.
Uniqueness
Cyclopentane, 1,1’-(3-(2-cyclopentylethylidene)-1,5-pentanediyl)bis- is unique due to its complex structure, which includes multiple cyclopentane rings and a pentanediyl bridge. This structural complexity imparts distinct chemical properties and reactivity compared to simpler cycloalkanes.
Propriétés
Numéro CAS |
54934-71-3 |
|---|---|
Formule moléculaire |
C22H38 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
[5-cyclopentyl-3-(2-cyclopentylethyl)pent-2-enyl]cyclopentane |
InChI |
InChI=1S/C22H38/c1-2-8-19(7-1)13-16-22(17-14-20-9-3-4-10-20)18-15-21-11-5-6-12-21/h16,19-21H,1-15,17-18H2 |
Clé InChI |
FWPQRPMGONIMIV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CCC(=CCC2CCCC2)CCC3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


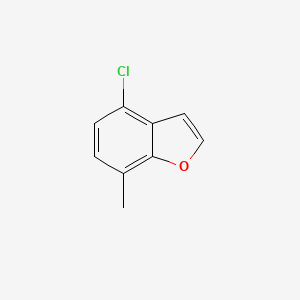

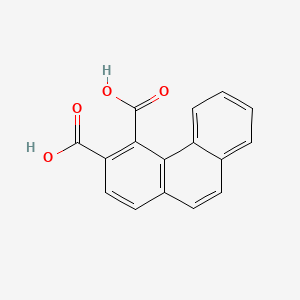
![5H-pyrido[4,3-b]indole-3-carbonitrile](/img/structure/B13936715.png)

![4-(6-Isopropenyl-4-methyl-5-nitro-pyridin-2-yl)-[1,4]oxazepane](/img/structure/B13936726.png)
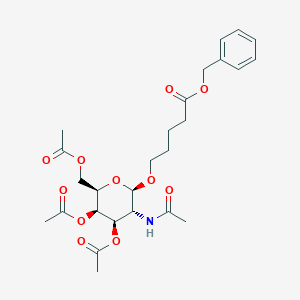
![Ethyl 5-amino-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13936740.png)
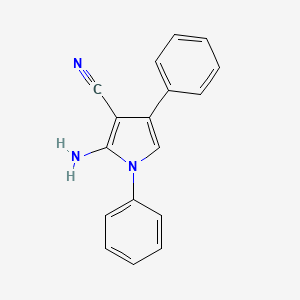
![5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13936754.png)

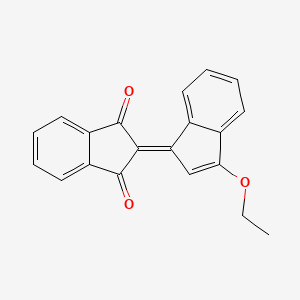
![tert-Butyl 3-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13936764.png)

